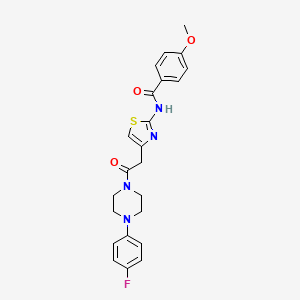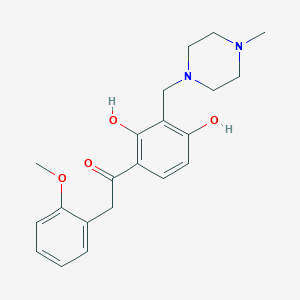![molecular formula C9H10Cl2FNO2S B2589633 N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411292-52-7](/img/structure/B2589633.png)
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride (DFP) is a potent organophosphorus compound that has been widely used as a research tool to study the mechanism of action of acetylcholinesterase (AChE), an important enzyme involved in the transmission of nerve impulses. DFP is a highly toxic compound that irreversibly inhibits AChE, leading to the accumulation of the neurotransmitter acetylcholine and causing a range of physiological and biochemical effects.
Applications De Recherche Scientifique
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used extensively as a research tool to study the mechanism of action of AChE and to investigate the effects of AChE inhibition on various physiological and biochemical processes. N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also used as a reference compound to evaluate the potency of new AChE inhibitors.
Mécanisme D'action
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride irreversibly inhibits AChE by covalently binding to the enzyme's active site. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride inhibits AChE activity in the central and peripheral nervous systems, leading to a range of physiological and biochemical effects. These include increased heart rate, bronchoconstriction, miosis, tremors, convulsions, and eventually death due to respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent and selective inhibitor of AChE, making it a valuable tool for studying the enzyme's mechanism of action. However, its high toxicity and irreversible inhibition make it challenging to work with in laboratory experiments. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and its effects on AChE. One area of interest is the development of new AChE inhibitors with improved potency and selectivity. Another area is the investigation of the role of AChE inhibition in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and other AChE inhibitors to better understand their toxicological properties and potential applications in medicine.
Conclusion
In conclusion, N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent organophosphorus compound that has been widely used as a research tool to study the mechanism of action of AChE and to investigate the effects of AChE inhibition on various physiological and biochemical processes. Despite its high toxicity and irreversible inhibition, N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride remains a valuable tool for studying AChE and has potential applications in medicine. Further research is needed to better understand the biochemical and physiological effects of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and to develop new AChE inhibitors with improved potency and selectivity.
Méthodes De Synthèse
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is synthesized by reacting 3,4-dichlorophenethylamine with methylsulfonyl chloride and then treating the resulting product with hydrogen fluoride. The reaction yields N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride as a colorless, crystalline solid with a melting point of 70-71°C.
Propriétés
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGASTXHFGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2589551.png)
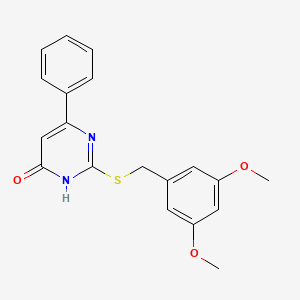
![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
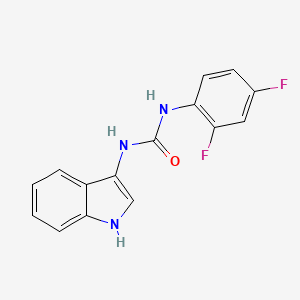
![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
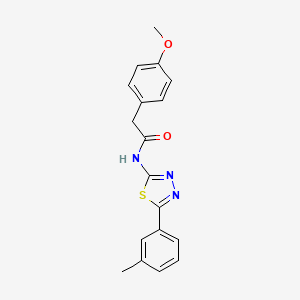
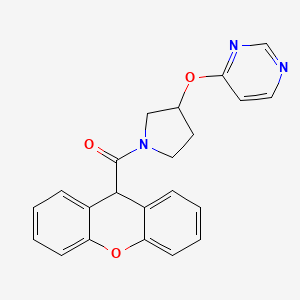
![7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2589564.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2589565.png)
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2589566.png)
